1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(4-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-3-1-2-12(10-14)11-28-17-22-8-9-23(17)16(25)13-4-6-15(7-5-13)24(26)27/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCGIPOCOCBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core dihydroimidazole structure. This is followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro and amino derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 421.39 g/mol. Its structure features a nitrobenzoyl group and a trifluoromethyl phenyl moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of imidazole have shown promising results against various microbial strains.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Candida albicans | 15 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study: A study on imidazole derivatives showed that certain compounds led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis via caspase activation . The specific mechanisms involved the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for various enzymes:
- Carbonic Anhydrase Inhibition: Some derivatives have demonstrated the ability to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in biological systems.
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition: IDO is a target for cancer therapy due to its role in immune suppression. Compounds with similar structures have been shown to effectively inhibit IDO activity, suggesting potential therapeutic applications in oncology .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity and binding affinity to targets such as enzymes and receptors.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions starting with imidazole ring formation. For example:
- Step 1 : Condensation of aldehydes/ketones with amines under acidic conditions to form the dihydroimidazole core.
- Step 2 : Functionalization via nucleophilic substitution or thiol-alkylation to introduce the sulfanyl group (e.g., reaction with 3-(trifluoromethyl)benzyl thiol).
- Step 3 : Acylation using 4-nitrobenzoyl chloride to attach the nitrobenzoyl group.
Key catalysts include p-toluenesulfonic acid for cyclization, while polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the imidazole ring structure and substituent positions (e.g., distinguishing sulfanyl vs. acyl group environments) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the nitrobenzoyl group) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Contradictions may arise due to assay conditions (e.g., pH, solvent effects) or target specificity. Methodological steps include:
- Dose-Response Curves : Establish EC/IC values under standardized conditions.
- Target Validation : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to confirm mechanism specificity.
- Solubility Optimization : Replace DMSO with biocompatible solvents (e.g., PEG) to reduce cytotoxicity artifacts .
Q. What strategies optimize the compound’s synthetic yield when scaling up?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve cyclization efficiency.
- Reaction Monitoring : Use HPLC or TLC to identify intermediates and adjust stoichiometry in real time.
- Purification : Employ flash chromatography or recrystallization with ethyl acetate/hexane mixtures to enhance purity (>95%) .
Q. How can structural modifications enhance this compound’s bioactivity?
- QSAR-Guided Design : Replace the nitro group with electron-withdrawing substituents (e.g., CF) to improve membrane permeability.
- Heterocycle Hybridization : Fuse the imidazole core with triazole or thiazole rings to modulate target binding (e.g., anti-microbial activity) .
- Stereochemical Control : Introduce chiral centers via asymmetric catalysis to explore enantiomer-specific effects .
Q. How should researchers address conflicting NMR data for the sulfanyl group’s chemical environment?
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) that obscure sulfur-related signals.
- 2D NMR (COSY, NOESY) : Map spatial proximity between the sulfanyl group and adjacent protons.
- Computational Modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA) to validate assignments .
Q. What in vitro assays are most suitable for evaluating this compound’s anti-cancer potential?
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
- Migration Inhibition : Use scratch/wound-healing assays to assess anti-metastatic effects.
Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
Q. How can researchers mitigate toxicity concerns during preclinical testing?
- ADMET Profiling : Predict pharmacokinetics using software (e.g., SwissADME) and test hepatic microsomal stability.
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may cause off-target effects.
- Proteomics : Screen for off-target protein binding via thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
